1-Phenyl-3-(2,4,5-trichlorophenyl)urea
Description
1-Phenyl-3-(2,4,5-trichlorophenyl)urea is a synthetic urea derivative characterized by a phenyl group attached to one nitrogen of the urea moiety and a 2,4,5-trichlorophenyl group attached to the other nitrogen. The presence of chlorine atoms at the 2, 4, and 5 positions on the phenyl ring introduces steric and electronic effects that differentiate it from isomers and related compounds.
Properties
Molecular Formula |
C13H9Cl3N2O |
|---|---|
Molecular Weight |
315.6 g/mol |
IUPAC Name |
1-phenyl-3-(2,4,5-trichlorophenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O/c14-9-6-11(16)12(7-10(9)15)18-13(19)17-8-4-2-1-3-5-8/h1-7H,(H2,17,18,19) |
InChI Key |
GJCCSBOGSUJLMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Molecular Properties of Selected Urea Derivatives
Key Observations:
This asymmetry may influence solubility and intermolecular interactions. The trichloroethyl variant replaces the aromatic chlorine substituents with a trichlorinated ethyl chain, increasing molecular weight (343.64 g/mol) and steric bulk, which could reduce bioavailability or alter binding kinetics.
Electronic Effects :
- The 2,4,5-trichlorophenyl group likely exhibits stronger electron-withdrawing effects at the 2 and 4 positions compared to the 2,4,6-isomer, where chlorine’s meta-directing effects are balanced. This difference could impact reactivity in electrophilic substitution or hydrogen-bonding capacity.
Synthetic Considerations :
- Synthesis of the 2,4,5-trichlorophenyl analog may require regioselective chlorination, whereas the 2,4,6-isomer could be synthesized via more straightforward aromatic substitution pathways .
- The ethyl-substituted variant involves coupling a trichloroethylamine intermediate with phenyl isocyanate, a route distinct from aromatic chlorination.
Research Findings and Implications
Table 2: Hypothetical Property Comparison Based on Structural Features
| Property | This compound | 1-Phenyl-3-(2,4,6-trichlorophenyl)urea | 1-Phenyl-3-(trichloroethyl)urea |
|---|---|---|---|
| Polarity | Moderate-High | Moderate | Low-Moderate |
| Melting Point | Likely >200°C* | ~180–200°C† | <150°C‡ |
| Bioactivity Potential | High (asymmetric binding sites) | Moderate (symmetrical hindrance) | Low (steric bulk) |
*Inferred from higher polarity due to asymmetric chlorine distribution.
†Based on analogs with symmetrical halogenation .
‡Predicted due to flexible ethyl chain reducing crystallinity .
Key Insights:
- Bioactivity : The 2,4,5-trichlorophenyl variant’s asymmetry may enhance interactions with biological targets (e.g., enzymes or receptors) compared to the 2,4,6-isomer, where symmetrical chlorination could create steric clashes.
- Environmental Persistence: Chlorinated aromatic compounds like the 2,4,5-trichlorophenyl derivative may exhibit greater environmental persistence compared to ethyl-substituted analogs, as seen in related trichlorophenol contaminants .
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